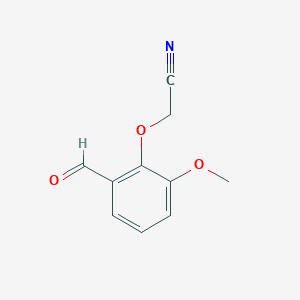

2-(2-Formyl-6-methoxyphenoxy)acetonitrile

Description

Contextualization within Salicylaldehyde-Derived Nitriles and Phenoxyacetonitriles

The chemical identity of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile can be understood by situating it within two significant classes of organic compounds: salicylaldehyde (B1680747) derivatives and phenoxyacetonitriles.

Phenoxyacetonitriles: This class of compounds is defined by a phenoxy group (-O-Ar) bonded to an acetonitrile (B52724) moiety (-CH₂CN). Phenoxyacetonitrile (B46853) itself is a valuable precursor in the production of pharmaceuticals and agrochemicals. The synthesis of these compounds typically involves the reaction of a phenol (B47542) with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782), often in the presence of a base. google.com this compound fits squarely in this category, possessing the characteristic phenoxyacetonitrile core structure.

Salicylaldehyde-Derived Nitriles: Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are foundational reagents in organic synthesis, known for their role in forming heterocyclic compounds and other complex structures through reactions like the Knoevenagel condensation. nih.gov this compound is synthesized from a derivative of salicylaldehyde, specifically 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). The synthesis is a nucleophilic substitution reaction where the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde reacts with bromoacetonitrile. This places the target compound within the broad family of molecules derived from salicylaldehydes, retaining the synthetically useful formyl group.

The table below illustrates the structural relationship of this compound to its parent structural classes.

| Parent Compound/Class | Key Structural Feature | Relationship to this compound |

| Phenoxyacetonitrile | Phenoxy group attached to an acetonitrile moiety. | Contains the core phenoxyacetonitrile framework. |

| Salicylaldehyde | Aromatic ring with ortho-hydroxyl and formyl groups. | Derived from 2-hydroxy-3-methoxybenzaldehyde, retaining the formyl group and substituted aromatic ring. |

Significance of this compound in Synthetic Organic Transformations

The significance of this compound in organic synthesis stems from the distinct reactivity of its three primary functional groups: the formyl group, the nitrile group, and the substituted aromatic ring. This trifunctional nature allows it to serve as a versatile intermediate for constructing more complex molecules.

The formyl (aldehyde) group is a highly reactive site for various transformations:

Carbon-Carbon Bond Formation: It can participate in reactions such as Wittig reactions to form alkenes, Grignard reactions to produce secondary alcohols, and Knoevenagel condensations. nih.gov

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents or reduced to a primary alcohol.

Reductive Amination: It can react with amines in the presence of a reducing agent to form secondary or tertiary amines.

The nitrile group is another key functional handle, often referred to as a masked carboxylic acid or amine:

Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. youtube.com

Organometallic Addition: Reaction with Grignard or organolithium reagents, followed by aqueous workup, can convert the nitrile into a ketone. libretexts.orgyoutube.com

The substituted phenoxy moiety provides a stable aromatic scaffold. The methoxy (B1213986) group can influence the electronic properties and reactivity of the aromatic ring, and under specific conditions, the ether linkage or the methoxy group itself could be targets for cleavage or substitution.

The following table summarizes the key synthetic transformations available for this compound.

| Functional Group | Type of Reaction | Common Reagents | Product Functional Group |

| Formyl (-CHO) | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) | |

| Wittig Reaction | Phosphonium ylide | Alkene (-C=C-) | |

| Grignard Reaction | RMgX, then H₃O⁺ | Secondary Alcohol (-CH(OH)R) | |

| Reductive Amination | R₂NH, NaBH₃CN | Amine (-CH₂NR₂) | |

| Nitrile (-CN) | Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |

| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid (-COOH) | |

| Grignard Addition | RMgX, then H₃O⁺ | Ketone (-C(=O)R) |

This array of possible reactions makes this compound a valuable intermediate for building a diverse range of more complex molecular architectures.

Properties

IUPAC Name |

2-(2-formyl-6-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-4-2-3-8(7-12)10(9)14-6-5-11/h2-4,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMURQGQILYHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Formyl 6 Methoxyphenoxy Acetonitrile

O-Alkylation Reactions Employing Halogenated Acetonitriles

A principal and optimized route for synthesizing 2-(2-Formyl-6-methoxyphenoxy)acetonitrile is the O-alkylation of a substituted hydroxybenzaldehyde with a halogenated acetonitrile (B52724). This reaction, a variation of the Williamson ether synthesis, involves the nucleophilic attack of a phenoxide ion on the electrophilic carbon of the haloacetonitrile.

Utilization of Chloroacetonitrile (B46850) with Substituted Hydroxybenzaldehydes in this compound Synthesis

The specific synthesis of this compound involves the reaction between 2-hydroxy-3-methoxybenzaldehyde (B140153) (also known as o-vanillin) and chloroacetonitrile. In this reaction, the hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde is deprotonated to form a phenoxide, which then acts as a nucleophile. This phenoxide attacks the carbon atom of the chloroacetonitrile, displacing the chloride ion in a nucleophilic substitution reaction to form the desired ether linkage. While chloroacetonitrile is a common reagent, other halogenated acetonitriles like bromoacetonitrile (B46782) can also be employed.

Role of Potassium Carbonate as a Base Catalyst in this compound Preparation

A base is crucial for the O-alkylation reaction to proceed. Potassium carbonate (K₂CO₃) is frequently used as a weak base for this purpose. Its primary role is to deprotonate the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde. This generates the more nucleophilic phenoxide anion, which is necessary for the subsequent attack on the chloroacetonitrile. researchgate.net Potassium carbonate is considered an inexpensive and effective base for such reactions, promoting efficient O-alkylation. nih.govnih.gov The use of a weak base like potassium carbonate is often preferred over strong bases such as sodium hydroxide (B78521) to minimize potential side reactions.

Solvent Systems and Reaction Conditions in the Synthesis of this compound

The choice of solvent and reaction conditions significantly influences the outcome of the synthesis. Acetonitrile is commonly used as the solvent for this reaction. Its high polarity and low viscosity enhance the nucleophilicity of the phenoxide intermediate, which favors the desired SN2 displacement mechanism. Other polar aprotic solvents may also be suitable.

The typical reaction procedure involves dissolving the 2-hydroxy-3-methoxybenzaldehyde and potassium carbonate in acetonitrile at room temperature with stirring. The chloroacetonitrile is then added, often dropwise, and the reaction progress is monitored, for instance by using thin-layer chromatography (TLC). Upon completion, the solid base is filtered off, the solvent is evaporated, and the crude product is purified, commonly through recrystallization from a solvent like ethyl acetate.

Comparative Analysis of Synthetic Yields and Efficiencies for this compound

The efficiency of the synthesis of this compound can be high, with typical yields ranging from 78% to 89%. These yields are dependent on factors such as reaction time and the purity of the starting materials. The specific optimized route using 2-hydroxy-3-methoxybenzaldehyde, a chloroacetonitrile derivative, and potassium carbonate in acetonitrile has been reported to achieve yields as high as 89%.

The position of substituents on the aromatic ring can influence the synthetic yield. For instance, the synthesis of a positional isomer, 2-(2-Formyl-4-methoxyphenoxy)acetonitrile, has been reported to result in a slightly lower yield of approximately 85%. This difference may be attributed to steric factors during the reaction.

| Compound | Starting Aldehyde | Halogenated Acetonitrile | Base | Solvent | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | 2-hydroxy-3-methoxybenzaldehyde | Chloroacetonitrile/Bromoacetonitrile | K₂CO₃ | Acetonitrile | Up to 89% | |

| 2-(2-Formyl-4-methoxyphenoxy)acetonitrile | 2-hydroxy-5-methoxybenzaldehyde | Not specified | Not specified | Not specified | ~85% |

Scalability Considerations in the Synthetic Procedures of this compound

When considering the large-scale synthesis of this compound, several factors are important. The use of readily available and inexpensive reagents like potassium carbonate is advantageous for industrial production. nih.govnih.gov However, the handling of reagents like chloroacetonitrile, which is a lachrymator, requires stringent safety protocols and adequate ventilation systems, adding to the complexity and cost of a large-scale setup.

Chemical Reactivity and Transformation Pathways of 2 2 Formyl 6 Methoxyphenoxy Acetonitrile

Intramolecular Cyclization Reactions of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile

The proximity of the formyl group and the acetonitile-bearing ether linkage facilitates intramolecular cyclization, providing a direct route to benzofuran (B130515) ring systems. These reactions can be promoted by various catalytic methods.

A plausible and efficient pathway for the synthesis of benzofuran derivatives from this compound involves a base-promoted tandem reaction. This process consists of an initial intramolecular cyclization followed by the hydrolysis of the nitrile group to a carboxamide.

The reaction is initiated by a base, which abstracts a proton from the α-carbon of the acetonitrile (B52724) moiety. This generates a carbanion that acts as a nucleophile. The subsequent steps are as follows:

Nucleophilic Attack : The generated carbanion attacks the electrophilic carbon of the proximate formyl group in an intramolecular aldol-type addition.

Cyclization and Dehydration : This attack forms a five-membered ring intermediate, which then undergoes dehydration (loss of a water molecule) to form the stable aromatic furan (B31954) ring, yielding a benzofuran-2-carbonitrile intermediate.

Hydrolysis : In the presence of aqueous base and suitable reaction conditions, the nitrile group of the benzofuran-2-carbonitrile intermediate undergoes hydrolysis. This proceeds via nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, ultimately forming a benzofuran-2-carboxamide (B1298429) after workup. lumenlearning.comlibretexts.org

This tandem sequence transforms the linear precursor into a bicyclic heterocyclic system in a single synthetic operation, representing an atom-economical approach to constructing the benzofuran-2-carboxamide scaffold. While the direct one-pot synthesis from this specific precursor is a hypothetical rationalization based on established mechanisms, the conversion of benzofuran-2-carbonitriles to their corresponding carboxamides is a well-established transformation. google.com

The general class of substrates to which this compound belongs, namely 2-(2-formylphenoxy)acetonitriles, has been utilized in a variety of catalytic systems to explore the synthesis of diverse benzofuran derivatives. These methods highlight the versatility of the core structure in forming complex molecules.

Palladium-catalyzed reactions are particularly prominent. One such strategy involves a tandem addition/cyclization of 2-(2-formylphenoxy)acetonitriles with arylboronic acids. nih.govacs.org This reaction yields 2-aroyl-substituted benzofurans and demonstrates broad functional group compatibility. nih.gov The reaction proceeds through a sequence of nucleophilic addition followed by intramolecular cyclization and dehydration. Similarly, palladium catalysis enables the one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles and sodium sulfinates. mdpi.com

Other transition metals have also been employed. Copper-based catalysts, for instance, are used in one-pot syntheses involving o-hydroxy aldehydes, amines, and alkynes to produce various substituted benzofurans. nih.gov The scope of these reactions has been expanded by employing different catalysts and reaction partners, allowing for the synthesis of a wide library of benzofuran derivatives with varied substitution patterns on the benzene (B151609) and furan rings. organic-chemistry.org

Table 1: Examples of Catalytic Systems for Benzofuran Synthesis from Related Precursors

| Catalyst System | Reactant Partner(s) | Product Type | Reference |

| Pd(OAc)₂ / bpy | Arylboronic Acids | 2-Aroylbenzofurans | nih.govacs.org |

| CuI / DES | Amines, Alkynes | Amino-substituted Benzofurans | nih.gov |

| (PPh₃)PdCl₂ / CuI | Terminal Alkynes, Iodophenols | 2-Substituted Benzofurans | nih.gov |

| Gold/Silver Catalysts | Alkynyl Esters, Quinols | Substituted Benzofurans | nih.govacs.org |

Imine Formation Chemistry of the Formyl Moiety in this compound

The formyl group of this compound behaves as a typical aldehyde, readily undergoing nucleophilic addition reactions. Its reaction with primary amines is a cornerstone of its chemical reactivity, leading to the formation of imines, also known as Schiff bases.

The condensation of this compound with a primary amine (R-NH₂) is a reversible, acid-catalyzed reaction that produces an imine and water. libretexts.org The reaction mechanism involves several distinct steps:

Nucleophilic Addition : The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer : A proton is transferred from the nitrogen to the oxygen atom, forming a neutral intermediate known as a carbinolamine.

Protonation of Hydroxyl : The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O).

Elimination of Water : The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and yielding a protonated imine (an iminium ion).

Deprotonation : A base (such as water or the amine reactant) removes the proton from the nitrogen, yielding the final, neutral imine product and regenerating the acid catalyst. lumenlearning.comlibretexts.org

This reaction is highly valuable as it allows for the introduction of a wide variety of substituents (the 'R' group from the primary amine) into the molecule, thereby creating a library of novel derivatives with potentially diverse chemical and biological properties. The pH must be carefully controlled, as excessive acidity will protonate the starting amine, rendering it non-nucleophilic, while insufficient acidity will prevent the effective protonation of the carbinolamine intermediate. libretexts.orgmasterorganicchemistry.com

Table 2: Representative Imine Derivatives from Condensation with Primary Amines

| Primary Amine (R-NH₂) | R Group | Product Name |

| Methylamine (CH₃NH₂) | Methyl | 2-(6-Methoxy-2-((methylimino)methyl)phenoxy)acetonitrile |

| Aniline (C₆H₅NH₂) | Phenyl | 2-(6-Methoxy-2-((phenylimino)methyl)phenoxy)acetonitrile |

| Benzylamine (C₆H₅CH₂NH₂) | Benzyl | 2-(2-((Benzylimino)methyl)-6-methoxyphenoxy)acetonitrile |

| Ethanolamine (HOCH₂CH₂NH₂) | 2-Hydroxyethyl | 2-(2-(((2-Hydroxyethyl)imino)methyl)-6-methoxyphenoxy)acetonitrile |

Nitrile Group Transformations in this compound

The nitrile group is a versatile functional group that can undergo various transformations. While hydrolysis and reduction are common, more advanced reactions like hydroacylation offer pathways to unique molecular architectures.

Hydroacylation is the addition of a C-H bond from an aldehyde across an unsaturated bond, such as an alkene, alkyne, or, in this case, a nitrile. Intramolecular hydroacylation of this compound would involve the addition of the formyl C-H bond across the carbon-nitrogen triple bond of the nitrile. This transformation is typically challenging and requires transition metal catalysis, often employing rhodium or iridium complexes. beilstein-journals.orgacs.org

A hypothetical mechanism for such a reaction would proceed through the following key steps:

Oxidative Addition : The metal catalyst (e.g., a Rh(I) complex) inserts into the aldehyde C-H bond, forming an acyl-metal-hydride intermediate.

Coordination and Insertion : The nitrile group coordinates to the metal center. Subsequently, the metal-hydride bond adds across the C≡N triple bond (hydrometallation), forming a metallo-imine species.

Reductive Elimination : The final C-C bond is formed through reductive elimination, releasing the cyclized product and regenerating the active catalyst. acs.org

While rhodium-catalyzed intermolecular hydroacylation of olefins with salicylaldehyde (B1680747) is known nih.gov, and intramolecular hydroacylation of ketones has been studied acs.org, the specific application of this reaction to the nitrile group within this compound is not widely documented and represents a specialized area of synthetic chemistry. The successful execution of such a reaction would provide a novel route to functionalized nitrogen-containing heterocyclic systems.

Other Nucleophilic Additions at the Nitrile Carbon

General Principles of Nucleophilic Addition to Nitriles

Nucleophilic addition to the carbon-nitrogen triple bond is a fundamental transformation of nitriles. The reaction typically proceeds via the formation of an intermediate imine anion, which can then be protonated or undergo further reaction to yield a variety of products. The general mechanism involves the attack of a nucleophile on the electrophilic nitrile carbon, leading to the cleavage of one of the pi bonds and the formation of a new carbon-nucleophile bond.

Plausible Nucleophilic Addition Reactions

Based on established reactivity patterns, several classes of nucleophiles can be expected to react with the nitrile functionality of this compound.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the nitrile group. The initial addition forms a magnesium or lithium salt of an imine anion. Subsequent hydrolysis of this intermediate in an acidic workup would lead to the formation of a ketone. A potential competing reaction in the case of this compound is the nucleophilic attack at the more electrophilic aldehyde carbon. The selectivity of the reaction would likely depend on the specific organometallic reagent used and the reaction conditions.

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can undergo hydrolysis under either acidic or basic conditions. Partial hydrolysis, often achieved under controlled conditions, yields a primary amide, 2-(2-formyl-6-methoxyphenoxy)acetamide. More vigorous or prolonged reaction conditions, particularly with strong acids or bases, will lead to complete hydrolysis to the corresponding carboxylic acid, 2-(2-formyl-6-methoxyphenoxy)acetic acid, and ammonia (B1221849) (or an ammonium (B1175870) salt).

Reduction to Amines: While technically a reduction, the reaction of nitriles with reducing agents like lithium aluminum hydride (LiAlH4) proceeds via nucleophilic addition of a hydride ion (H-). Two successive additions of hydride to the nitrile carbon, followed by an aqueous workup, result in the formation of a primary amine, 2-(2-(2-aminoethyl)-3-methoxyphenoxy)acetonitrile. As with organometallic reagents, the aldehyde group would also be susceptible to reduction, leading to a diol-amine product.

Potential Influence of the Ortho-Formyl Group

The close proximity of the aldehyde group to the phenoxyacetonitrile (B46853) moiety could lead to intramolecular cyclization reactions under certain conditions. For instance, in the presence of a base, deprotonation of the α-carbon to the nitrile could generate a carbanion that might subsequently attack the formyl carbon, leading to the formation of a cyclic product. The feasibility of such a reaction would depend on the ring strain of the resulting cyclic structure and the reaction conditions employed.

The following table summarizes the plausible nucleophilic additions at the nitrile carbon of this compound based on general chemical principles. It is important to note that these are predicted reactions, and experimental verification would be necessary to confirm the specific outcomes and yields for this particular compound.

| Nucleophile/Reagent | Intermediate | Final Product Class |

| Grignard Reagent (R-MgX) / H₃O⁺ | Imine anion salt | Ketone |

| Organolithium Reagent (R-Li) / H₃O⁺ | Imine anion salt | Ketone |

| H₂O / H⁺ or OH⁻ (controlled) | Imine | Amide |

| H₂O / H⁺ or OH⁻ (vigorous) | Carboxylate | Carboxylic Acid |

| Lithium Aluminum Hydride (LiAlH₄) / H₂O | Imine anion | Primary Amine |

Applications in Advanced Organic Synthesis Using 2 2 Formyl 6 Methoxyphenoxy Acetonitrile

Precursor in Complex Heterocyclic Compound Synthesis

The strategic placement of functional groups in 2-(2-formyl-6-methoxyphenoxy)acetonitrile makes it an ideal starting material for the synthesis of a variety of complex heterocyclic compounds. Its aldehyde functionality allows for condensations and cyclizations, while the cyanomethoxy group can participate in various transformations to build fused ring systems.

Derivatization to Benzo[h]arkat-usa.orgnih.govnaphthyridine Scaffolds

While direct synthesis of Benzo[h] arkat-usa.orgnih.govnaphthyridine scaffolds from this compound is an area of ongoing research, established synthetic strategies for this class of compounds provide a strong basis for its potential application. A regioselective approach has been developed for the synthesis of benzo[h] arkat-usa.orgnih.govnaphthyridine derivatives, which are of interest due to their wide range of biological activities. This highlights the importance of precursors that can be elaborated into these complex structures.

Access to Chromenopyrazinone Skeletons

A notable application of salicylaldehyde (B1680747) derivatives bearing an acetonitrile (B52724) group, such as this compound, is in the synthesis of chromenopyrazinone skeletons. A developed synthetic method involves the reaction of such an aldehyde with propargylamine (B41283) to form an imine. Subsequent DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)-supported cyclization affords a 3-methyl-5H-chromeno[3,4-b]pyrazine intermediate. This intermediate can then be oxidized to the corresponding 3-methyl-5H-chromeno[3,4-b]pyrazin-5-one. nih.gov

It is important to note, however, that attempts to generalize this reaction with other substituted aldehydes have not been successful, indicating a specific substrate scope for this transformation. nih.gov

Table 1: Synthesis of a Chromenopyrazinone Skeleton

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 2-(Cyanomethoxy)benzaldehyde, Propargylamine | - | Imine intermediate |

| 2 | Imine intermediate | DBU | 3-methyl-5H-chromeno[3,4-b]pyrazine |

Synthesis of Functionalized Chromones via N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) have proven to be powerful organocatalysts for a variety of chemical transformations. One such application is the intramolecular hydroacylation of activated alkynes to synthesize chromones. This methodology has been developed for salicylaldehyde-derived alkyne derivatives, which undergo cyclization in the presence of a thiazolium-based carbene catalyst to form the chromone (B188151) core.

Given that this compound is a derivative of salicylaldehyde, it represents a potential substrate for similar NHC-catalyzed intramolecular reactions. Specifically, an intramolecular aldehyde-nitrile cross-coupling catalyzed by an N-heterocyclic carbene has been shown to provide access to 3-aminochromone derivatives in good to excellent yields. This suggests a viable pathway for the conversion of this compound into functionalized chromones.

Role in Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. The use of renewable starting materials and the development of environmentally benign methodologies are central to this endeavor. This compound, being a derivative of vanillin (B372448), is well-positioned to contribute to sustainable chemical processes.

Environmentally Benign Methodologies for Industrial Intermediates

Vanillin, the parent compound of this compound, is a key natural flavoring agent that can be sourced from renewable resources. Research has focused on developing eco-friendly processes for the synthesis of vanillin and its derivatives. These efforts include the use of biocatalysis and green reaction media, which reduce the environmental impact of chemical production. The application of such sustainable principles to the synthesis and further transformation of this compound can lead to the development of greener routes for valuable industrial intermediates.

Synthetic Utility in the Preparation of Bioactive Scaffolds

The structural motifs present in this compound are found in a variety of biologically active molecules. Its utility as a precursor allows for the synthesis of diverse heterocyclic scaffolds with potential therapeutic applications.

The chromone ring system, which can be synthesized from this precursor, is recognized as a privileged structure in medicinal chemistry. Chromone derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antibacterial, and anti-inflammatory properties. Furthermore, benzo[h] arkat-usa.orgnih.govnaphthyridine derivatives have shown potential as inhibitors of enzymes such as monoamine oxidase (MAO), which are targets for the treatment of neurological disorders. The ability to access these and other bioactive scaffolds underscores the importance of this compound in drug discovery and development.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzo[h] arkat-usa.orgnih.govnaphthyridine |

| Chromenopyrazinone |

| 3-methyl-5H-chromeno[3,4-b]pyrazine |

| 3-methyl-5H-chromeno[3,4-b]pyrazin-5-one |

| Chromone |

| 3-aminochromone |

| Vanillin |

| Propargylamine |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Chromium trioxide (CrO₃) |

Mechanistic Investigations and Computational Studies of 2 2 Formyl 6 Methoxyphenoxy Acetonitrile and Analogues

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving ortho-formylphenoxyacetonitrile derivatives. These studies help in understanding the feasibility of proposed mechanistic steps and in predicting the outcomes of reactions.

Analysis of Acyl Anion Intermediates (e.g., Breslow Intermediate)

A cornerstone of NHC catalysis is the formation of the Breslow intermediate, an acyl anion equivalent, generated from the nucleophilic attack of the carbene on an aldehyde. researchgate.net In the context of substrates like 2-(2-Formyl-6-methoxyphenoxy)acetonitrile, DFT studies can model the formation of this crucial intermediate. The calculations typically reveal that the direct 1,2-proton transfer to form the Breslow intermediate is often a high-energy process. Instead, the involvement of a proton shuttle, such as a base or solvent molecule, can significantly lower the activation barrier. rsc.org

Systematic theoretical investigations on related intramolecular reactions, such as the crossed-benzoin reaction of enolizable keto-aldehydes, have detailed a four-step mechanism:

Nucleophilic attack of the NHC on the formyl group. rsc.org

Formation of the Breslow intermediate. rsc.org

A ring-closure process. rsc.org

Regeneration of the catalyst. rsc.org

Investigation of Transition States in Key Transformations (e.g., Hydroacylation)

The intramolecular hydroacylation of analogues of this compound, leading to the formation of cyclic ketones, is a synthetically valuable transformation. DFT calculations are pivotal in identifying the transition states for the key steps, such as the C-C bond formation. The computed energy barriers for these transition states can explain the observed reaction rates and selectivities. For instance, in related NHC-catalyzed annulation reactions, the cycloaddition step is often identified as the rate-determining and stereoselectivity-determining step. rsc.org

Quantum Chemical Modeling of Reactivity Patterns

Quantum chemical modeling extends beyond mechanistic elucidation to predict the reactivity and selectivity of chemical reactions. By analyzing the electronic properties of reactants and intermediates, these models can offer predictive insights.

Examination of Regiodivergent Nucleophilic Addition Processes

In molecules with multiple electrophilic sites, such as those containing both aldehyde and other functional groups, quantum chemical calculations can predict the site of nucleophilic attack. By calculating properties like atomic charges and frontier molecular orbital coefficients, researchers can rationalize and predict the regioselectivity of nucleophilic additions. In the case of NHC-catalyzed reactions, the initial nucleophilic attack of the carbene is invariably directed at the aldehyde carbon.

Influence of Catalysis on Reaction Pathways

The choice of catalyst can profoundly influence the reaction pathway, efficiency, and selectivity. Computational studies are crucial in understanding these catalyst effects at a molecular level.

N-Heterocyclic Carbene (NHC) Catalysis: Insights into Selectivity and Efficiency

NHCs have revolutionized organocatalysis, enabling a wide array of transformations. researchgate.netnih.gov Computational studies on NHC-catalyzed reactions provide deep insights into how the electronic and steric properties of the carbene influence the reaction outcome. For instance, the N-substituents on the NHC ring can impact the stability of intermediates and the energy of transition states, thereby affecting both the reaction rate and the observed stereoselectivity. nih.gov

In intramolecular reactions of substrates like this compound, the NHC not only facilitates the formation of the key acyl anion intermediate but also orchestrates the subsequent cyclization. DFT studies on similar systems have shown that the ring-closure step is often where the stereochemistry of the final product is determined. rsc.org The calculations can model the different possible transition states leading to various stereoisomers, and the relative energies of these transition states can be used to predict the diastereomeric and enantiomeric ratios, which often show good agreement with experimental observations. rsc.org

Below is a table summarizing the key computational insights into NHC-catalyzed reactions relevant to the study of this compound.

| Mechanistic Aspect | Computational Finding | Significance |

| Breslow Intermediate Formation | Proton transfer is often mediated by a base or solvent, lowering the activation energy. rsc.org | Explains the necessity of additives for efficient catalysis. |

| Key Transformation Transition States | The cycloaddition or ring-closure step is frequently the rate-determining and stereoselectivity-determining step. rsc.orgrsc.org | Allows for the rationalization and prediction of product stereochemistry. |

| Catalyst Influence | The electronic and steric properties of the NHC catalyst significantly affect the stability of intermediates and transition state energies. nih.gov | Guides the selection and design of optimal catalysts for desired selectivity and efficiency. |

Conclusion and Future Research Directions for 2 2 Formyl 6 Methoxyphenoxy Acetonitrile

Summary of Synthetic Utility and Mechanistic Understanding

2-(2-Formyl-6-methoxyphenoxy)acetonitrile is a valuable intermediate primarily utilized as a precursor for more complex molecules. Its synthetic utility is rooted in the reactivity of its distinct functional groups: the formyl (-CHO), methoxy (B1213986) (-OCH3), phenoxy, and acetonitrile (B52724) (-CH2CN) moieties.

The formyl group is a key reaction center, participating in a variety of fundamental organic reactions. These include Wittig reactions for alkene synthesis, Grignard reactions for carbon-carbon bond formation, and reductive aminations to produce secondary and tertiary amines. The acetonitrile group provides another avenue for chemical modification; it can be hydrolyzed to form a carboxylic acid or reduced to yield a primary amine, offering additional synthetic handles for molecular elaboration.

The synthesis of this compound itself is typically achieved through the nucleophilic substitution reaction between 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) and a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile (B46850). This reaction is generally performed in the presence of a weak base like potassium carbonate in a suitable solvent, with reported yields as high as 89%. Mechanistic understanding of reactions involving this compound can be inferred from related structures. For instance, the cyclization of similar 2-(2-formylphenoxy)alkanoic acids is understood to proceed via mechanisms like the Perkin reaction. researchgate.net

Table 1: Key Reactions and Transformations

| Functional Group | Reaction Type | Potential Product(s) |

| Formyl (-CHO) | Wittig Reaction | Substituted Alkenes |

| Grignard Reaction | Secondary Alcohols | |

| Reductive Amination | Substituted Amines | |

| Acetonitrile (-CH2CN) | Hydrolysis | Carboxylic Acids |

| Reduction | Primary Amines |

Prospects for Novel Synthetic Methodologies and Transformations

The dual reactivity of this compound opens avenues for the development of novel synthetic methodologies. Future research could focus on leveraging its structure for tandem or domino reactions, where multiple transformations occur in a single synthetic operation. This could lead to the rapid construction of complex molecular scaffolds from a relatively simple starting material.

Exploration of its reactivity under various catalytic systems could uncover new transformations. For example, metal-catalyzed cross-coupling reactions could be developed to modify the aromatic ring, while enantioselective transformations of the formyl group could provide access to chiral molecules. The development of more efficient and environmentally benign synthetic routes, perhaps utilizing flow chemistry or greener solvents, also represents a promising research direction. google.com

Furthermore, this compound can serve as a scaffold for creating libraries of novel compounds for biological screening. Its potential as a precursor for antiviral agents has been noted, suggesting that new synthetic methodologies could be geared towards generating derivatives for drug discovery programs.

Potential for Exploration in Complex Molecular Architectures and Materials Science

The unique electronic and structural features of this compound make it an interesting candidate for incorporation into more complex systems. In the realm of total synthesis, it could serve as a key fragment for the construction of natural products, particularly those containing substituted aromatic ethers. Although direct application in a completed total synthesis is not yet widely reported, the strategies used in synthesizing complex molecules like xenicin (B12305654) diterpenoids, which involve intramolecular alkylations to form complex ring systems, highlight the potential utility of bifunctional building blocks like the title compound. nih.gov

In materials science, the prospects are equally promising. The formyl and nitrile groups are ideal for functionalizing nanomaterials, such as metal-organic frameworks (MOFs), for applications in catalysis or chemical sensing. The aromatic core suggests that it could be incorporated into novel polymers or functional coatings. For instance, polymers derived from this monomer could exhibit unique optical or thermal properties due to the specific arrangement of functional groups. Future work could explore its use in creating bespoke materials with tailored functionalities for advanced applications.

Q & A

Q. What is the optimized synthetic route for 2-(2-Formyl-6-methoxyphenoxy)acetonitrile?

Methodological Answer: The synthesis involves reacting 2-hydroxy-3-methoxybenzaldehyde with a chloroacetonitrile derivative in the presence of a weak base (e.g., K₂CO₃) in acetonitrile as the solvent. Key steps include:

Dissolving the aldehyde and base in acetonitrile under stirring at room temperature.

Adding the chloroacetonitrile reagent dropwise.

Monitoring reaction progress via TLC (e.g., ethyl acetate/hexane eluent).

Filtering off the base, evaporating the solvent, and purifying the crude product via recrystallization (ethyl acetate) .

Typical yields range from 78–89%, depending on reaction time and purity of intermediates.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: A combination of techniques is required:

- NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., formyl, methoxy, nitrile) and substitution patterns.

- FTIR to identify key absorptions (e.g., C≡N stretch at ~2250 cm⁻¹, C=O at ~1700 cm⁻¹).

- Single-crystal XRD to resolve stereochemical ambiguities and validate bond lengths/angles .

- UV-Vis spectroscopy for studying electronic transitions relevant to photochemical applications .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store at 0–6°C in airtight, light-resistant containers. Avoid exposure to moisture, heat, or strong oxidizing agents. Use desiccants (e.g., silica gel) to prevent hydrolysis of the nitrile group. Safety guidelines recommend secondary containment to mitigate spill risks .

Q. What safety precautions are critical during handling?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Implement ventilation controls to prevent vapor accumulation (acetonitrile solvent is flammable and toxic).

- Follow waste disposal protocols for nitrile-containing compounds, including neutralization before disposal .

Advanced Research Questions

Q. How can structural discrepancies in derivatives be resolved?

Methodological Answer: Contradictions in substituent positioning (e.g., methoxy vs. fluoro groups in analogs) require:

Q. What strategies optimize reaction yield in large-scale synthesis?

Methodological Answer:

- Solvent optimization : Replace acetonitrile with higher-boiling solvents (e.g., DMF) for reflux conditions.

- Catalytic base screening : Test alternatives like Cs₂CO₃ for improved deprotonation efficiency.

- Flow chemistry setups to enhance mixing and heat transfer .

Q. How is this compound applied in pharmacological or materials science research?

Methodological Answer:

- Pharmacology : Serve as a precursor for anti-viral agents (e.g., molecular docking studies against SARS-CoV-2 protease) .

- Materials science : Functionalize nanomaterials (e.g., metal-organic frameworks) via its formyl and nitrile groups for catalytic or sensing applications .

Q. What advanced techniques troubleshoot low crystallinity during XRD analysis?

Methodological Answer:

- Slow evaporation : Recrystallize from a mixed solvent system (e.g., ethyl acetate/hexane) to promote crystal growth.

- Cryocooling : Collect data at 173 K to reduce thermal motion artifacts.

- Hydrogen constraints : Use SHELXL refinement with riding H-atom models to improve R-factor convergence .

Q. How does solvent polarity influence the reaction mechanism?

Methodological Answer:

- Acetonitrile (high polarity, low viscosity) enhances nucleophilicity of the phenoxide intermediate, favoring SN2 displacement.

- Solvent screening (e.g., THF vs. DCM) via Hammett plots can correlate polarity with reaction rate.

- Dielectric constant measurements validate solvent effects on transition-state stabilization .

Q. What methodologies validate purity for bioassay applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.